molecular formula C16H16N6O3S B2423825 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034380-53-3

3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2423825
CAS No.: 2034380-53-3
M. Wt: 372.4
InChI Key: DJFBGZQJXIAFBO-UHFFFAOYSA-N
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Description

3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C16H16N6O3S and its molecular weight is 372.4. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S/c1-20-13(23)3-2-12(18-20)15(24)21-7-4-10(5-8-21)22-16(25)14-11(17-19-22)6-9-26-14/h2-3,6,9-10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFBGZQJXIAFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one represents a complex molecular structure with potential biological activities. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

This compound is characterized by a combination of a thieno[3,2-d][1,2,3]triazinone core linked to a piperidine ring and a pyridazine moiety. The presence of these heterocycles is significant as they often contribute to the pharmacological properties of compounds.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented extensively. For example, 1-methyl-6-oxo-1,6-dihydropyridine derivatives exhibit anti-inflammatory activity by inhibiting pathways like AP-1-mediated luciferase activity . Given the structural similarities, it is plausible that the target compound may also exhibit similar anti-inflammatory effects.

Antimicrobial Properties

Compounds containing thieno and triazine rings have been reported to possess antimicrobial activities. Studies have shown that derivatives can inhibit bacterial growth and exhibit antifungal properties . The exact mechanism often involves interference with microbial metabolism or disruption of cell wall synthesis.

The proposed mechanisms for the biological activities of such compounds include:

  • Enzyme Inhibition: Many heterocyclic compounds act by binding to active sites of enzymes, thereby inhibiting their function.
  • DNA Interaction: Certain derivatives can interact with DNA, leading to cytotoxic effects through alkylation or topoisomerase inhibition .
  • Signal Transduction Modulation: Interaction with cellular receptors can alter signaling pathways critical for cell survival and proliferation.

Case Study 1: Anticancer Activity

A study investigated a series of Mannich bases related to the target compound and found significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to disrupt mitochondrial function and induce apoptosis .

Case Study 2: Anti-inflammatory Activity

Another study examined the anti-inflammatory potential of pyridazine derivatives. Results indicated that these compounds could reduce inflammatory markers in vitro and in vivo models . This suggests that the target compound may also possess similar therapeutic benefits.

Data Table: Biological Activity Overview

Activity Related Compounds Mechanism Reference
AnticancerMannich basesApoptosis induction; cell cycle arrest
Anti-inflammatory1-Methyl-6-oxo derivativesInhibition of AP-1 mediated pathways
AntimicrobialThieno/triazine derivativesDisruption of microbial metabolism

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one exhibit significant anticancer activities. For instance, derivatives of pyridazine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity could be beneficial in treating chronic inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar heterocyclic compounds have demonstrated efficacy against various bacterial strains, indicating a potential for developing new antimicrobial agents.

Drug Development

Due to its diverse biological activities, 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one could serve as a lead compound in drug development. Researchers are exploring its potential as an anticancer agent or an anti-inflammatory drug through structure-activity relationship studies.

Biological Assays

The compound can be utilized in biological assays to evaluate its effects on cancer cells or inflammatory pathways. Such studies would help elucidate its mechanism of action and identify specific molecular targets.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of thieno[3,2-d][1,2,3]triazin derivatives found that specific substitutions on the triazin ring significantly enhanced cytotoxicity against breast cancer cells. The study reported IC₅₀ values indicating potent activity at low concentrations.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focused on anti-inflammatory mechanisms, a related compound was shown to inhibit NF-kB activation in macrophages. This finding suggests that similar compounds could modulate immune responses and provide therapeutic benefits in inflammatory diseases.

Q & A

Q. How do conflicting solubility profiles in polar vs. nonpolar solvents impact formulation for in vivo studies?

  • Methodology :
  • Co-solvent Systems : Test mixtures of PEG-400, DMSO, and saline for optimal solubility and biocompatibility.
  • Nanoparticle Encapsulation : Use PLGA or liposomes to enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.